REACTION_CXSMILES
|
[OH:1][P:2]([OH:5])([OH:4])=[O:3].S([O-])([O-])(=O)=O.[Zr+4:11].S([O-])([O-])(=O)=O>>[P:2]([O-:5])([O-:4])([OH:3])=[O:1].[Zr+4:11].[P:2]([O-:5])([O-:4])([OH:3])=[O:1] |f:1.2.3,4.5.6|
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Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0.064 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser and a paddle stirrer
|
Type
|
CUSTOM
|
Details
|
yellow (over 1/2 h)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
is then lowered to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
WAIT
|
Details
|
is centrifuged for 25 minutes
|
Duration
|
25 min
|
Type
|
WASH
|
Details
|
The product is washed a first time with hot water (80° C.)
|
Type
|
CUSTOM
|
Details
|
The product is dried under vacuum for 40 hours
|
Duration
|
40 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Zr+4].P(=O)(O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |